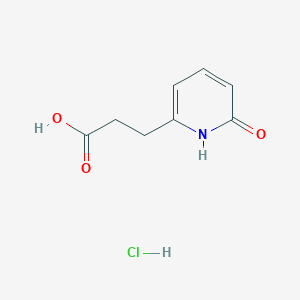

3-(6-Oxo-1H-pyridin-2-yl)propanoic acid;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(6-Oxo-1H-pyridin-2-yl)propanoic acid;hydrochloride is a chemical compound that features a pyridine ring with a ketone group at the 6-position and a propanoic acid moiety. This compound is often used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Oxo-1H-pyridin-2-yl)propanoic acid;hydrochloride typically involves the reaction of 2-pyridinecarboxaldehyde with malonic acid in the presence of a base, followed by cyclization and oxidation steps. The hydrochloride salt is then formed by treating the free acid with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

3-(6-Oxo-1H-pyridin-2-yl)propanoic acid;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic substitution reactions often use reagents such as bromine (Br2) and nitric acid (HNO3).

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated pyridine derivatives.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The synthesis of 3-(6-Oxo-1H-pyridin-2-yl)propanoic acid; hydrochloride typically involves multi-step organic reactions that create the desired pyridine structure. The compound is characterized by its unique functional groups, which contribute to its biological activity.

Key Chemical Properties:

- Molecular Formula : C₉H₈ClN₁O₃

- Molecular Weight : 201.62 g/mol

- Solubility : Soluble in water and organic solvents, facilitating its use in various biological assays.

Biological Activities

Research indicates that 3-(6-Oxo-1H-pyridin-2-yl)propanoic acid; hydrochloride exhibits several biological activities, making it a candidate for therapeutic applications:

Kynurenine Monooxygenase Inhibition

The compound has been identified as a potential inhibitor of kynurenine monooxygenase, an enzyme involved in the metabolism of tryptophan to kynurenine. This inhibition is significant because it may have implications for treating neurodegenerative diseases and mood disorders by modulating the kynurenine pathway .

Antifibrotic Activity

Studies have shown that derivatives of pyridine compounds can inhibit collagen accumulation in hepatic stellate cells, suggesting that 3-(6-Oxo-1H-pyridin-2-yl)propanoic acid; hydrochloride may possess antifibrotic properties. This could be beneficial in treating liver fibrosis and related conditions .

Phosphodiesterase IV Inhibition

Similar compounds have demonstrated effectiveness as phosphodiesterase IV inhibitors, which are valuable in managing inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The inhibition of this enzyme helps reduce inflammation by increasing intracellular cAMP levels .

Case Study 1: Neuroprotective Effects

A study explored the neuroprotective effects of pyridine derivatives, including 3-(6-Oxo-1H-pyridin-2-yl)propanoic acid; hydrochloride, on neuronal cell lines. The results indicated a decrease in oxidative stress markers and improved cell viability under neurotoxic conditions, highlighting its potential for treating neurodegenerative diseases .

Case Study 2: Anti-fibrotic Mechanism

In vitro assays using hepatic stellate cells treated with this compound revealed a significant reduction in collagen synthesis and expression of pro-fibrotic markers such as COL1A1. These findings suggest that this compound could serve as a therapeutic agent in liver fibrosis treatment .

Comparative Data Table

| Biological Activity | Mechanism of Action | Potential Therapeutic Application |

|---|---|---|

| Kynurenine Monooxygenase Inhibition | Modulates tryptophan metabolism | Neurodegenerative diseases |

| Antifibrotic Activity | Inhibits collagen accumulation | Liver fibrosis |

| Phosphodiesterase IV Inhibition | Reduces inflammation via cAMP increase | Asthma, COPD |

Mécanisme D'action

The mechanism of action of 3-(6-Oxo-1H-pyridin-2-yl)propanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(3-Pyridyl)propanoic acid

- 3-(4-Pyridyl)propanoic acid

- 3-(5-Pyridyl)propanoic acid

Uniqueness

3-(6-Oxo-1H-pyridin-2-yl)propanoic acid;hydrochloride is unique due to the presence of the ketone group at the 6-position of the pyridine ring, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Activité Biologique

3-(6-Oxo-1H-pyridin-2-yl)propanoic acid; hydrochloride is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the molecular formula C₈H₉ClN₂O₃ and a molecular weight of approximately 202.62 g/mol. It exists predominantly in its hydrochloride salt form, which enhances its solubility in aqueous environments, making it suitable for biological applications. The presence of a pyridine ring and a propanoic acid moiety contributes to its reactivity and potential interactions with biological targets.

Biological Activity

Research indicates that 3-(6-Oxo-1H-pyridin-2-yl)propanoic acid; hydrochloride exhibits various biological activities, particularly in the realm of drug development. Its derivatives have been linked to the synthesis of anticoagulant drugs such as Dabigatran etexilate, suggesting a role in enhancing pharmacological properties like bioavailability and reduced side effects.

Synthesis Methods

The synthesis of 3-(6-Oxo-1H-pyridin-2-yl)propanoic acid; hydrochloride can be achieved through several methods, often depending on desired yield and purity. Common methods include:

- Condensation Reactions : Involving pyridine derivatives and propanoic acid under controlled conditions.

- Hydrothermal Synthesis : Utilizing metal salts to form coordination polymers that incorporate the compound into their structure.

Case Studies and Research Findings

Several studies have explored the biological implications of 3-(6-Oxo-1H-pyridin-2-yl)propanoic acid; hydrochloride:

- Anticoagulant Derivatives : Research has shown that derivatives related to this compound exhibit improved pharmacological properties compared to their precursors, enhancing their efficacy as anticoagulants.

- Binding Affinity Studies : Interaction studies have focused on assessing the compound's binding affinity with various amino acid transporters, providing insights into its potential as an inhibitor or substrate in metabolic processes .

- Coordination Polymers : The formation of coordination polymers using this compound has been investigated for applications in catalysis and gas storage, demonstrating its versatility beyond medicinal chemistry.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 3-(6-Oxo-1H-pyridin-2-yl)propanoic acid; hydrochloride, a comparative analysis with structurally similar compounds is beneficial:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 2-Amino-3-(6-oxo-1H-pyridin-3-yl)propanoic acid | 2287259-90-7 | Similar structure with different pyridine substitution |

| 2-Oxo-3-(pyridin-2-yl)propanoic acid hydrochloride | Not available | Contains a similar core structure but differs in functional groups |

| (R)-2-Amino-3-(pyridin-4-yl)propanoic acid | 37535-50-5 | Exhibits different stereochemistry affecting biological activity |

This table highlights how variations in substitution patterns can influence biological activity and therapeutic applications.

Propriétés

IUPAC Name |

3-(6-oxo-1H-pyridin-2-yl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3.ClH/c10-7-3-1-2-6(9-7)4-5-8(11)12;/h1-3H,4-5H2,(H,9,10)(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAILYHOISOLBAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1)CCC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.